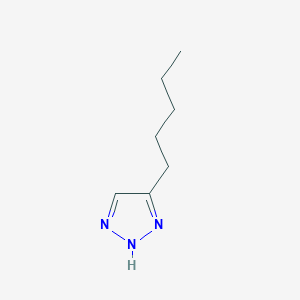![molecular formula C16H17N5 B12519312 Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- CAS No. 774609-09-5](/img/structure/B12519312.png)
Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- is a heterocyclic compound that combines the structural features of pyridine and triazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- typically involves the reaction of 2-methylpropyl-substituted triazole with pyridine derivatives. One common method includes the use of 2-pycolyllithium and isopropyl bromide in the presence of liquid ammonia and potassium metal . Another approach involves the reaction of 2-methyl pyridine with isopropyl bromide under similar conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties
Industry: Utilized in the production of specialty chemicals, catalysts, and advanced materials.
作用機序
The mechanism of action of Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Pyridine: A basic heterocyclic compound with a six-membered ring containing one nitrogen atom.
Triazole: A five-membered ring containing three nitrogen atoms, known for its diverse biological activities.
Uniqueness
Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- is unique due to its combination of pyridine and triazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
774609-09-5 |
|---|---|
分子式 |
C16H17N5 |
分子量 |
279.34 g/mol |
IUPAC名 |
2-[4-(2-methylpropyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C16H17N5/c1-12(2)11-21-15(13-7-3-5-9-17-13)19-20-16(21)14-8-4-6-10-18-14/h3-10,12H,11H2,1-2H3 |
InChIキー |
IUILKVXKAUNIDP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=NN=C1C2=CC=CC=N2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


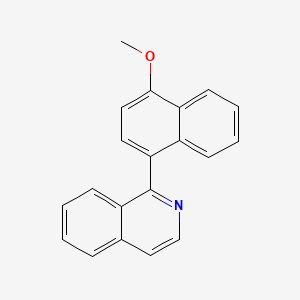
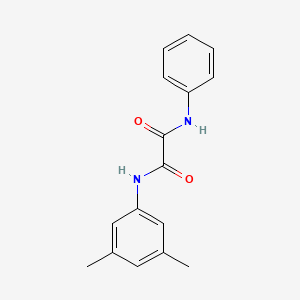
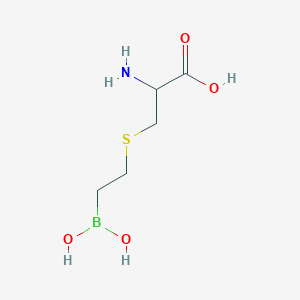
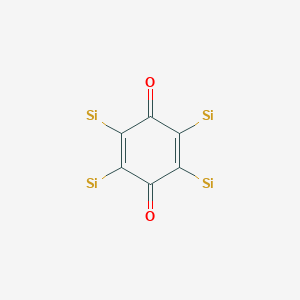
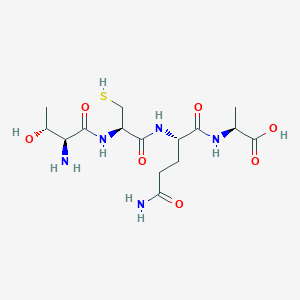
![N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12519271.png)
![Bis[4-(benzyloxy)phenyl]borinic acid](/img/structure/B12519284.png)
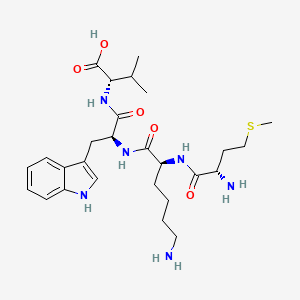
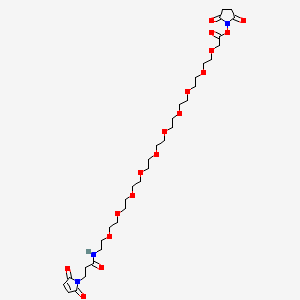
![(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid](/img/structure/B12519291.png)
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B12519299.png)
![8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12519305.png)
